2C-iP Hydrochloride

Description

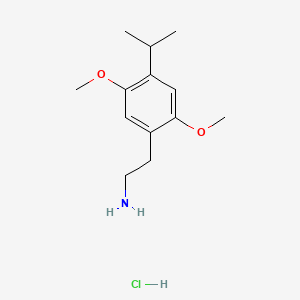

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H22ClNO2 |

|---|---|

Molecular Weight |

259.77 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C13H21NO2.ClH/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4;/h7-9H,5-6,14H2,1-4H3;1H |

InChI Key |

DMSATCVJCSZCCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)OC)CCN)OC.Cl |

Origin of Product |

United States |

Chemical Synthesis and Characterization Methodologies

Synthetic Routes for 2C-iP Hydrochloride

The synthesis of this compound, or 2-(2,5-dimethoxy-4-isopropylphenyl)ethanamine hydrochloride, involves a multi-step process common to the preparation of substituted phenethylamines. The primary approach involves the creation of a substituted benzaldehyde (B42025), which then undergoes reactions to form the phenethylamine (B48288) backbone, followed by conversion to its hydrochloride salt.

Precursor Identification and Derivatization Strategies

The principal precursor for the synthesis of 2C-iP is 2,5-dimethoxy-4-isopropylbenzaldehyde. The synthesis of this key intermediate often begins with more fundamental and commercially available chemicals. A common starting point for related 2C compounds is 2,5-dimethoxybenzaldehyde, which can be derivatized at the 4-position. mdpi.comwikipedia.org For 2C-iP, an isopropyl group must be introduced onto the aromatic ring. This can be achieved through a Friedel-Crafts alkylation of a suitably protected dimethoxybenzene derivative.

Another critical precursor is 2C-H (2,5-dimethoxyphenethylamine), which serves as the parent compound for many substances in the 2C family. wikipedia.org Synthesis of other 2C compounds can be achieved by electrophilic substitution at the 4-position of the 2C-H molecule. wikipedia.org However, direct isopropylation at this position can be challenging. Therefore, building the molecule from the appropriately substituted benzaldehyde is a more common strategy.

The final derivatization step is the conversion of the synthesized 2C-iP freebase into its hydrochloride salt. This is typically accomplished by dissolving the amine in a suitable organic solvent, such as ether or isopropanol, and introducing hydrogen chloride gas or a solution of hydrochloric acid until precipitation of the salt is complete. google.comscribd.com

Table 1: Key Precursors in this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2,5-Dimethoxy-4-isopropylbenzaldehyde | C₁₂H₁₆O₃ | Primary building block containing the required substituted aromatic ring. |

| Nitromethane (B149229) | CH₃NO₂ | Used in the Henry reaction to add a nitroethyl side chain to the benzaldehyde. mdpi.comresearchgate.net |

| 2,5-Dimethoxyphenethylamine (2C-H) | C₁₀H₁₅NO₂ | Parent compound of the 2C series, can be a precursor for other analogs. wikipedia.org |

Reaction Mechanisms in the Synthesis of 2C-Phenethylamines

The synthesis of 2C-phenethylamines from a substituted benzaldehyde typically follows a well-established two-step sequence.

Henry Condensation: The first step is a base-catalyzed condensation reaction between the precursor aldehyde (2,5-dimethoxy-4-isopropylbenzaldehyde) and nitromethane. This is a nitroaldol reaction, also known as the Henry reaction. The aldehyde's carbonyl carbon is attacked by the nucleophilic nitromethane anion (formed in the presence of a base like ammonium (B1175870) acetate), leading to a β-nitro alcohol intermediate. This intermediate readily dehydrates to form the corresponding nitrostyrene (B7858105) derivative, 1-(2,5-dimethoxy-4-isopropylphenyl)-2-nitroethene. mdpi.comresearchgate.net

Reduction of the Nitrostyrene: The second crucial step is the reduction of the nitro group and the carbon-carbon double bond of the nitrostyrene. A powerful reducing agent, such as Lithium Aluminum Hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is commonly employed for this transformation. mdpi.com The LAH reduces the nitroalkene directly to the primary amine, yielding 2C-iP. The reaction mechanism involves the hydride transfer from the AlH₄⁻ species to the electron-deficient carbons of the nitroalkene.

An alternative to the Henry reaction pathway includes multicomponent reactions like the Strecker synthesis, which involves the reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed and reduced to the target phenethylamine. mdpi.com However, the nitrostyrene route is more frequently described for this class of compounds. mdpi.comresearchgate.net

Challenges and Optimization in this compound Synthesis

Several challenges exist in the synthesis of this compound, requiring careful optimization of reaction conditions.

Reagent Handling: The use of highly reactive and hazardous reagents like Lithium Aluminum Hydride (LAH) necessitates anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent violent reactions with moisture. scribd.com Optimization involves controlling the temperature during addition and the careful quenching of excess reagent post-reaction. scribd.com

Salt Formation and Polymorphism: The final step of converting the oily freebase amine into a stable, crystalline hydrochloride salt can be challenging. acs.org The choice of solvent, the rate of acid addition, and the temperature can influence the crystal form (polymorphism) and purity of the final product. researchgate.net In some cases, an initial precipitate may be an oil, requiring trituration or multiple recrystallization steps to obtain a solid. Optimization focuses on identifying conditions that reliably produce a single, stable crystalline form. acs.org Continuous flow synthesis methods are being explored for similar multi-step syntheses to overcome challenges associated with batch processing, such as temperature control and safety. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation

To confirm the identity and purity of synthesized this compound, several spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for unambiguous structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to confirm the presence of all structural motifs in this compound. cambridge.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of 2C-iP would show distinct signals corresponding to each type of proton in the molecule. Key expected signals include:

Two singlets for the two non-equivalent aromatic protons on the benzene (B151609) ring.

Two singlets for the protons of the two methoxy (B1213986) (-OCH₃) groups.

A septet for the single proton and a doublet for the six equivalent protons of the isopropyl group.

A multiplet system (typically two triplets) for the four protons of the ethylamine (B1201723) (-CH₂CH₂NH₃⁺) side chain.

A broad signal for the amine protons (-NH₃⁺), which may exchange with deuterated solvents like D₂O. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the structure. This is particularly useful for confirming the carbon skeleton of the aromatic ring and the presence of the isopropyl and ethylamine substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isopropyl (-CH(CH₃)₂) | ~1.2-1.3 | Doublet | 6H |

| Ethylamine (-CH₂CH₂NH₃⁺) | ~3.1-3.4 | Multiplet | 4H |

| Isopropyl (-CH(CH₃)₂) | ~3.2-3.5 | Septet | 1H |

| Methoxy (-OCH₃) | ~3.8-3.9 | Singlet | 6H |

| Aromatic (Ar-H) | ~6.8-7.1 | Singlet | 2H |

| Amine (-NH₃⁺) | Variable, broad | Singlet (broad) | 3H |

Note: Predicted values are based on data for structurally similar phenethylamines. Actual shifts may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of 2C-iP, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. mdpi.com

In GC-MS analysis, the hydrochloride salt typically dissociates to the freebase in the hot injector port. The mass spectrum of the 2C-iP freebase (molar mass: 223.32 g/mol ) would show a molecular ion peak ([M]⁺) at m/z 223. The most characteristic feature in the mass spectra of phenethylamines is the cleavage of the bond between the α- and β-carbons of the side chain. mdpi.com This α-cleavage (relative to the nitrogen) results in the formation of a stable iminium cation. For 2C-iP, this cleavage produces a prominent fragment ion at m/z 180. This fragment is often the base peak in the spectrum and is highly indicative of the 2,5-dimethoxy-4-isopropylbenzyl moiety.

Table 3: Characteristic Mass Spectrometry Fragments for 2C-iP

| m/z Value | Ion | Description |

|---|---|---|

| 223 | [C₁₃H₂₁NO₂]⁺ | Molecular Ion ([M]⁺) |

| 208 | [M - CH₃]⁺ | Loss of a methyl group |

| 180 | [C₁₁H₁₄O₂]⁺ | Fragment from Cα-Cβ cleavage (iminium precursor) |

Note: Fragmentation data is based on established patterns for phenethylamines. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various structural components. For instance, the presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy (O-CH₃) groups would exhibit C-O stretching bands, and the primary amine (-NH₂) group would show N-H stretching vibrations. mdpi.com

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. mt.com this compound, with its substituted benzene ring, is expected to absorb UV light. The UV spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would likely display absorption maxima (λmax) characteristic of the dimethoxyphenyl group. For instance, a related compound, 2C-iP (hydrochloride), has reported λmax values at 226 and 291 nm. caymanchem.com These absorption bands arise from π→π* electronic transitions within the aromatic system.

Table 1: Indicative Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| Infrared (IR) | Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 | |

| N-H Stretch (primary amine) | 3300-3500 (two bands) | |

| Aromatic C=C Stretch | 1450-1600 | |

| C-O Stretch (ether) | 1000-1300 | |

| Ultraviolet-Visible (UV-Vis) | π→π* Transition | ~226 nm, ~291 nm caymanchem.com |

Chromatographic Methodologies for Purity Assessment

Chromatographic techniques are essential for determining the purity of a synthesized chemical compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. ijpsonline.com A reversed-phase HPLC method would be a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. mdpi.com The mobile phase would typically consist of a mixture of water (often with a pH-adjusting buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ijpsonline.com Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., 226 or 291 nm). caymanchem.comsielc.com The retention time of the main peak corresponding to this compound is a key parameter, and the presence of other peaks would indicate impurities. The percentage purity can be calculated from the relative peak areas in the chromatogram. researchgate.net

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) ijpsonline.com |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) buffer) ijpsonline.com |

| Flow Rate | 1.0 mL/min ijpsonline.com |

| Detection | UV at 226 nm or 291 nm caymanchem.com |

| Temperature | Ambient |

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. scielo.br For the analysis of this compound, which is a salt and thus non-volatile, a derivatization step is often necessary to convert the analyte into a more volatile form. This might involve acylation or silylation of the amine group. The derivatized compound is then introduced into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar polysiloxane-based column). swgdrug.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and its impurities. nih.gov

Table 3: Representative GC Parameters for Derivatized 2C-iP Analysis

| Parameter | Condition |

| Column | Capillary, e.g., DB-1MS or equivalent scielo.br |

| Carrier Gas | Helium or Hydrogen scielo.br |

| Injection | Split/Splitless |

| Temperature Program | Ramped from a lower to a higher temperature (e.g., 100°C to 295°C) swgdrug.org |

| Detector | FID or Mass Spectrometer scielo.brnih.gov |

Chiral Separation Methodologies

Since 2C-iP possesses a chiral center at the alpha-carbon of the ethylamine side chain, it can exist as a pair of enantiomers (R and S forms). Chiral separation techniques are employed to resolve and quantify these enantiomers. chromatographyonline.com Chiral HPLC is a primary method for this purpose, utilizing a chiral stationary phase (CSP). mdpi.com These CSPs are designed to have differential interactions with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. chromatographyonline.com The mobile phase conditions, including the choice of solvent and additives, are critical for achieving optimal separation. chromatographyonline.com

Alternatively, chiral capillary electrophoresis (CE) can be employed. In this technique, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.govmdpi.com The differential formation of inclusion complexes between the enantiomers and the chiral selector leads to different electrophoretic mobilities and thus separation. mdpi.com

Another approach involves the derivatization of the racemic mixture with a chiral derivatizing agent to form diastereomers. sigmaaldrich.com These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography (HPLC or GC). mdpi.com

Preclinical Pharmacological Investigation

Receptor Binding and Agonism Profiles in In Vitro Systems

The primary mechanism of action for 2C-class compounds is understood to be their interaction with serotonin (B10506) receptors. The specific nature of this interaction, including affinity and functional activity, determines their pharmacological profile.

Affinity and Efficacy at Serotonin (5-HT) Receptors (e.g., 5-HT2A, 5-HT2C)

Compounds in the 2C family are recognized as serotonin 5-HT₂ receptor agonists. wikipedia.org Their psychedelic effects are primarily mediated by their activity as partial agonists at the 5-HT2A receptor. wikipedia.org Generally, these compounds exhibit a higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor, and a significantly lower affinity for the 5-HT1A receptor. wikipedia.org For instance, the related compound 2C-P (2,5-dimethoxy-4-propylphenethylamine) acts as an agonist at serotonin 5-HT₂ receptors. wikipedia.org Similarly, 2C-C (2,5-dimethoxy-4-chlorophenethylamine) is also a serotonin 5-HT₂ receptor agonist. wikipedia.org While specific binding constants (Ki) and functional potency (EC₅₀) values for 2C-iP are not published, data from its analogs suggest it would follow this pattern.

Table 1: Pharmacological Data for Analogs of 2C-iP at Serotonin Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) |

|---|---|---|---|---|

| 2C-P | 5-HT₂A | 39 | Data not available | Data not available |

| 5-HT₂C | 208 | Data not available | Data not available | |

| 2C-C | 5-HT₂A | 44 | 140 | 83% |

This table presents data for compounds structurally related to 2C-iP and is intended to be illustrative of the general pharmacological profile of the 2C-X class. Data sourced from reference wikipedia.org for 2C-P and reference wikipedia.org for 2C-C.

Ligand-Receptor Interactions and Functional Assays (e.g., Inositol (B14025) Phosphate (B84403) Turnover)

The activation of 5-HT₂ receptors, particularly the 5-HT2A subtype, initiates a specific intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαq signaling pathway. nih.gov Upon agonist binding, the receptor activates phospholipase C (PLC). nih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). DAG remains in the cell membrane where it activates protein kinase C (PKC). Functional assays for 5-HT2A receptor agonists often measure this increase in intracellular calcium or the accumulation of inositol phosphates to determine a compound's potency and efficacy. While specific inositol phosphate turnover data for 2C-iP is not documented, its presumed activity as a 5-HT2A agonist implies it engages this signaling pathway.

Investigation of Binding to Dopamine (B1211576) and Norepinephrine (B1679862) Receptors

The selectivity profile of 2C-class compounds generally shows a pronounced preference for serotonin receptors over dopamine and norepinephrine receptors. Studies on a range of 2C derivatives, including 2C-C and 2C-P, demonstrate little to no significant affinity for the main dopamine receptors (D₁, D₂, D₃). frontiersin.org Likewise, binding at the α₁ₐ-adrenergic receptor is typically negligible. frontiersin.org Some analogs show weak, submicromolar affinity for the α₂ₐ-adrenergic receptor, but this is considerably weaker than their affinity for the 5-HT2A receptor. frontiersin.org This selectivity for the serotonergic system is a hallmark of this class of phenethylamines.

Neurotransmitter Transporter Interactions

In contrast to other classes of psychoactive compounds like amphetamines, the 2C-X series does not derive its primary effects from interacting with monoamine transporters.

Inhibition Profiles at Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) Transporters

Preclinical studies have consistently shown that 2C compounds are very weak inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov Inhibition constants (Ki or IC₅₀ values) are typically in the high micromolar or even non-quantifiable range, indicating a negligible effect on monoamine reuptake at pharmacologically relevant concentrations. wikipedia.orgnih.gov For example, 2C-P shows little or no affinity for the monoamine transporters. wikipedia.org This low potency at transporters distinguishes their mechanism of action from that of reuptake inhibitors.

Table 2: Monoamine Transporter Inhibition Potency for Analogs of 2C-iP

| Compound | DAT Inhibition (IC₅₀, nM) | NET Inhibition (IC₅₀, nM) | SERT Inhibition (IC₅₀, nM) |

|---|---|---|---|

| 2C-C | >10,000 | >10,000 | >10,000 |

| 2C-P | >10,000 | >10,000 | >10,000 |

This table illustrates the weak interaction of 2C-iP analogs with monoamine transporters. Data sourced from reference nih.gov.

Kinetic Analysis of Transporter Modulation

Detailed kinetic analysis of the interaction between 2C-iP and neurotransmitter transporters has not been reported. Such studies would determine the nature of the interaction (e.g., competitive vs. non-competitive inhibition) and the on/off rates of binding. However, given the extremely low potency of 2C-class compounds as transporter inhibitors, these interactions are not considered a significant part of their pharmacological mechanism. Furthermore, studies have shown that these compounds have minimal to no capacity to act as substrates for the transporters to induce neurotransmitter release, further confirming that their primary action is direct receptor agonism rather than modulation of synaptic neurotransmitter levels via transporters. wikipedia.org

Metabolic Pathways and Enzyme Kinetics in Preclinical Models

The metabolism of 2C-iP hydrochloride, like other xenobiotics, involves a series of enzymatic reactions primarily aimed at increasing its water solubility to facilitate excretion. In vitro models are crucial for elucidating these pathways. selvita.com

In vitro metabolism studies, typically using human liver microsomes (HLMs), are a standard method to identify the primary metabolic transformations a compound undergoes. selvita.commdpi.com HLMs contain a rich complement of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. selvita.com

While specific metabolic studies on 2C-iP are limited, data from closely related 2C compounds provide a strong predictive framework. For other 2C-X compounds and their N-benzyl derivatives, the major metabolic pathways identified in HLMs include: nih.govmdpi.comresearchgate.net

O-Demethylation : Removal of one or both methyl groups from the methoxy (B1213986) substituents at the 2- and 5-positions of the phenyl ring. This is a very common metabolic route for dimethoxy-substituted phenethylamines. nih.govmdpi.com

Hydroxylation : The addition of a hydroxyl (-OH) group to the aromatic ring or the alkyl side chain. nih.govmdpi.com

Oxidative Deamination : This pathway involves the removal of the amino group, often mediated by monoamine oxidase (MAO) enzymes, leading to the formation of an aldehyde intermediate. This intermediate is then further oxidized to a carboxylic acid or reduced to an alcohol. wikipedia.org For example, the metabolism of 2C-B yields 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). wikipedia.org

Combinations of these reactions are also common, leading to metabolites that are, for example, both O-demethylated and hydroxylated. nih.gov Studies on the metabolism of 25CN-NBOMe in HLMs identified mono- and bis-O-demethylation and hydroxylation as major pathways. researchgate.net Similarly, the metabolism of 2C-B-Fly-NBOMe in HLMs produced a large number of metabolites resulting from hydroxylation, O-demethylation, and oxidative debromination. nih.govmdpi.com Based on these data, the expected major metabolites of 2C-iP in liver microsomes would include O-demethylated, hydroxylated, and deaminated products.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the Phase I metabolism of a vast number of drugs and xenobiotics. mdpi.commdpi.com While monoamine oxidases (MAO-A and MAO-B) are known to be involved in the deamination of 2C compounds, CYP enzymes are primarily responsible for the oxidative reactions such as O-demethylation and hydroxylation. wikipedia.orgfrontiersin.org

The specific CYP isoforms involved in the metabolism of a particular drug can have significant clinical implications due to genetic polymorphisms and drug-drug interactions. mdpi.commdpi.com For drugs metabolized by the CYP2C and CYP3A subfamilies, there is potential for considerable inter-individual variability in metabolism. researchgate.net

CYP2C Subfamily (CYP2C9, CYP2C19) : These enzymes are known to metabolize a wide range of drugs. Studies on other compounds have shown that CYP2C9 and CYP2C19 are capable of catalyzing hydroxylation and other oxidative reactions. researchgate.netnih.gov For example, CYP2C19 is a key enzyme in the secondary metabolism of phenytoin, catalyzing its hydroxylation. researchgate.net

CYP3A Subfamily (CYP3A4, CYP3A5) : CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. It is highly versatile and catalyzes reactions on a wide variety of chemical structures. mdpi.com Its involvement in the metabolism of phenethylamines is highly probable.

CYP2D6 : This isoform is well-known for its role in metabolizing many psychoactive compounds. Although some reports on 2C drugs suggest a limited role for CYPs in general, the structural similarity of these compounds to other CYP2D6 substrates makes its involvement plausible, particularly for hydroxylation reactions.

Enzyme kinetic studies in preclinical models, such as incubations with specific recombinant human CYP enzymes, are used to determine which isoforms have the highest affinity (lowest Kₘ) and catalytic efficiency (Vₘₐₓ) for the drug. nih.gov For example, in the metabolism of glyburide, CYP2C9 showed the highest affinity among several tested isoforms. nih.gov Such studies are essential to pinpoint the primary enzymes responsible for the biotransformation of 2C-iP and to predict potential metabolic interactions.

Involvement of Monoamine Oxidase (MAO) in Metabolism

The metabolism of phenethylamine (B48288) compounds, including those in the 2C series, is significantly mediated by monoamine oxidase (MAO) enzymes. wikipedia.org These enzymes, which exist in two isoforms, MAO-A and MAO-B, catalyze the oxidative deamination of biogenic and dietary amines. frontiersin.org This process is a major phase I metabolic pathway for 2C compounds, leading to the formation of a corresponding aldehyde. nih.gov

Studies on various 2C analogues, such as 2C-B, 2C-I, 2C-D, 2C-E, 2C-T-2, and 2C-T-7, have confirmed that both MAO-A and MAO-B are the primary enzymes responsible for their deamination. nih.gov Research suggests that many 2C drugs exhibit a greater affinity for MAO-A over MAO-B, which is attributed to the larger binding pocket of the MAO-A isoform that can better accommodate the substituted phenyl ring characteristic of these compounds. researchgate.net The involvement of MAO in the metabolism of these compounds indicates a potential for drug-drug interactions with MAO inhibitors (MAOIs). wikipedia.orgwikipedia.org Such interactions could potentiate the effects of 2C compounds by increasing their serum concentrations. researchgate.net While MAO is the principal enzyme system, cytochrome P450 (CYP) enzymes, particularly CYP2D6, have been shown to play a very minor role in the deamination of some 2C compounds like 2C-D and 2C-E. nih.gov

The process of oxidative deamination by MAO results in the generation of metabolic end products including hydrogen peroxide (H2O2), an aldehyde, and ammonium (B1175870), which can influence cellular processes. frontiersin.org

Table 1: Enzyme Involvement in the Deamination of 2C-Series Compounds This table is based on data for 2C analogues and is intended to be illustrative for 2C-iP.

| Compound | Primary Enzymes Involved | Minor Enzymes Involved | Reference |

| 2C-B | MAO-A, MAO-B | Not specified | nih.gov |

| 2C-I | MAO-A, MAO-B | Not specified | nih.gov |

| 2C-D | MAO-A, MAO-B | CYP2D6 | nih.gov |

| 2C-E | MAO-A, MAO-B | CYP2D6 | nih.gov |

| 2C-T-2 | MAO-A, MAO-B | CYP2D6 | nih.gov |

| 2C-T-7 | MAO-A, MAO-B | CYP2D6 | nih.govnih.gov |

Cellular and Subcellular Pharmacological Mechanisms (Excluding Organismal Effects)

Investigation of Cellular Signaling Pathways

The pharmacological effects of 2C-series compounds are thought to be primarily mediated through their action as agonists at serotonin receptors, particularly the 5-HT2 subfamily (5-HT2A, 5-HT2B, and 5-HT2C). wikipedia.orgnih.gov Activation of these G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades that produce downstream cellular responses. mdpi.com

The two principal signaling pathways activated by 5-HT2 receptors are:

Phospholipase C (PLC) Pathway: This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Phospholipase A2 (PLA2) Pathway: This results in the release of arachidonic acid (AA), a precursor for various signaling molecules.

Research into compounds like 2C-B shows that they can act as partial agonists at 5-HT2A receptors, eliciting weak responses in both the PLC-IP and PLA2-AA pathways. nih.gov Detailed studies on a range of phenethylamine derivatives have demonstrated the concept of "functional selectivity," where subtle changes in a compound's structure can alter its efficacy and preference for one signaling pathway over another at the same receptor. researchgate.net For instance, at the 5-HT2C receptor, most tested 2C compounds were partial agonists for both PLC and PLA2 pathways. researchgate.net However, at the 5-HT2A receptor, some analogues showed pathway-specific activity; for example, 2,5-dimethoxy-4-nitrophenethylamine (B1664026) was found to be specific for the PLA2 pathway. researchgate.net This suggests that 2C-iP likely functions as a 5-HT2 receptor agonist, with its specific intracellular signaling profile determining its ultimate cellular effects.

Table 3: Cellular Signaling Activity of Representative Phenethylamines at 5-HT2 Receptors This table summarizes findings on functional selectivity for compounds structurally related to 2C-iP.

| Compound | Receptor | PLC-IP Pathway | PLA2-AA Pathway | Reference |

| Mescaline | 5-HT2C | Partial Agonist | Partial Agonist | researchgate.net |

| 2C-B | 5-HT2A | Weak Partial Agonist | Weak Partial Agonist | nih.gov |

| 2,5-Dimethoxyphenethylamine | 5-HT2C | Selective Agonist | Inactive | researchgate.net |

| 2,5-Dimethoxy-4-nitrophenethylamine | 5-HT2A | Inactive | Selective Agonist | researchgate.net |

Neurochemical Release and Reuptake Modulation in Synaptosomes or Tissue Slices

In contrast to other classes of phenethylamines like amphetamines, the 2C-series of compounds are generally not considered to be potent monoamine releasing agents or reuptake inhibitors. wikipedia.org Studies using synaptosomes or cell lines expressing monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—have investigated the activity of several 2C analogues.

Research on compounds including 2C-C, 2C-D, 2C-E, and 2C-I found them to be inactive as releasing agents for serotonin, norepinephrine, or dopamine, with half-maximal effective concentrations (EC50) being prohibitively high. wikipedia.org Similarly, these compounds show very low potency for inhibiting the norepinephrine and serotonin transporters. nih.gov This indicates that the primary pharmacological mechanism of the 2C family, and likely 2C-iP, does not involve direct modulation of monoamine transporter function, which distinguishes them from transporter-targeting stimulants. wikipedia.org

Table 4: Activity of 2C Analogues on Monoamine Transporters This table demonstrates the general lack of potent releasing or reuptake inhibition activity for the 2C class.

| Compound | Assay | Target | Result (EC50 or Potency) | Reference |

| 2C-C | Monoamine Release | SERT, NET, DAT | Inactive (>100,000 nM) | wikipedia.org |

| 2C-D | Monoamine Release | SERT, NET, DAT | Inactive (>100,000 nM) | wikipedia.org |

| 2C-E | Monoamine Release | SERT, NET, DAT | Inactive (>100,000 nM) | wikipedia.org |

| 2C-I | Monoamine Release | SERT, NET, DAT | Inactive (>100,000 nM) | wikipedia.org |

| 2C-Drugs (General) | Transporter Inhibition | NET, SERT | Very Low Potency | nih.gov |

Assessment of Mitochondrial Function and Oxidative Stress Markers in Cell Lines

Direct studies assessing the impact of 2C-iP on mitochondrial function and oxidative stress have not been reported. However, a plausible mechanism for such effects can be inferred from its metabolism. As established, 2C compounds are metabolized by MAO enzymes, a process that generates hydrogen peroxide (H2O2) as a byproduct. frontiersin.org An overproduction of H2O2 can overwhelm cellular antioxidant systems, leading to oxidative stress, which is an imbalance between the generation of reactive oxygen species (ROS) and their neutralization. plos.org

Oxidative stress can impair mitochondrial function, affecting energy production and initiating damage to cellular components. mdpi.com In a research setting, the assessment of these effects in cell lines would involve monitoring several key markers. plos.orgmdpi.com

Mitochondrial Respiration: Measuring the oxygen consumption rate (OCR) to evaluate the efficiency of the electron transport chain.

ATP Production: Quantifying cellular ATP levels to determine the impact on energy metabolism.

Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes to assess the integrity of the mitochondrial membrane, which is crucial for ATP synthesis. Depolarization is an indicator of dysfunction.

ROS Production: Measuring levels of ROS, such as superoxide (B77818) and H2O2, to directly quantify oxidative stress.

Antioxidant Enzyme Expression: Analyzing the expression and activity of key antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione (B108866) peroxidase) to evaluate the cellular response to oxidative stress. plos.org

Mitophagy Markers: Assessing the expression of proteins like BNIP3, which are involved in the selective removal of dysfunctional mitochondria. plos.org

These assessments would provide a comprehensive picture of the potential mitochondrial and oxidative effects of 2C-iP in a cellular context.

Table 5: Potential Biomarkers for Assessing Mitochondrial Function and Oxidative Stress This table outlines standard experimental markers that could be used in future investigations of 2C-iP.

| Marker | Biological Relevance | Method of Assessment |

| Oxygen Consumption Rate (OCR) | Index of mitochondrial respiration | Seahorse XF Analyzer |

| Cellular ATP Levels | Indicator of energy production capacity | Luminescence-based assays |

| Mitochondrial Membrane Potential | Measure of mitochondrial health and integrity | Fluorescent dyes (e.g., TMRE, JC-1) |

| Reactive Oxygen Species (ROS) | Direct measure of oxidative stress | Fluorescent probes (e.g., DCFDA, MitoSOX) |

| Thioredoxin Reductase-2 (TXNRD2) | Key mitochondrial antioxidant enzyme | qPCR, Western Blot, Activity assays |

| BCL2-Interacting Protein 3 (BNIP3) | Marker for mitophagy (clearance of damaged mitochondria) | qPCR, Western Blot |

Analytical and Forensic Methodologies for Detection and Quantification

Development of High-Resolution Chromatographic-Mass Spectrometric Methods

The combination of chromatography for separation and mass spectrometry for detection provides the high degree of certainty required in forensic analysis. scispace.com

UHPLC-MS/MS is a powerful technique for the analysis of phenethylamines like 2C-iP. mdpi.com This method offers high resolution, sensitivity, and speed. mdpi.com The liquid chromatography component separates 2C-iP from other compounds in a mixture based on its chemical properties as it passes through a column. The mass spectrometer then ionizes the separated compound and fragments it, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. mdpi.com In this setup, a specific precursor ion for 2C-iP is selected and fragmented to produce product ions. Monitoring for these specific transitions significantly reduces background noise and allows for detection at very low concentrations. unb.br For comprehensive screening, high-resolution mass spectrometry (HRAM) can be employed, which provides highly accurate mass measurements, further increasing confidence in identification. thermofisher.com

Table 1: Illustrative UHPLC-MS/MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Setting |

| UHPLC System | Vanquish Flex thermofisher.com |

| Column | Accucore Phenyl-Hexyl (2.6 µm, 100 x 2.1 mm) thermofisher.com |

| Mobile Phase A | Ammonium (B1175870) formate (B1220265) and formic acid in water thermofisher.com |

| Mobile Phase B | Acetonitrile (B52724):Methanol (50:50 v/v) thermofisher.com |

| Flow Rate | 0.5 mL/min unb.br |

| Column Temperature | 40 °C unb.br |

| Injection Volume | 1 µL unb.br |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer mdpi.comwaters.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) unb.br |

| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 unb.brthermofisher.com |

This table presents typical parameters and is for illustrative purposes only. Actual conditions may vary based on the specific instrumentation and analytical goals.

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. cdc.govazolifesciences.com While 2C-iP itself may require derivatization to increase its volatility and thermal stability for GC analysis, this method is particularly useful for identifying its volatile metabolites or thermal degradation products. nih.gov Derivatization, such as acylation, can create derivatives with improved chromatographic properties and more characteristic mass spectra. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a long, thin column. azolifesciences.com The column separates compounds based on their boiling points and interactions with the column's stationary phase. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and detected. nih.gov The resulting mass spectra can be compared to spectral libraries for identification. nih.gov

Table 2: Example GC-MS Operating Conditions for Drug Screening

| Parameter | Setting |

| GC System | Agilent 7890A or similar mdpi.com |

| Column | DB-5ms or equivalent capillary column mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min vcu.edu |

| Oven Program | Initial temp 70°C, ramped to 300°C vcu.edu |

| Injector Temperature | 250°C vcu.edu |

| MS Detector | Quadrupole or Ion Trap mdpi.comvcu.edu |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Scan Range | 35-550 m/z vcu.edu |

This table is for illustrative purposes. Specific parameters must be optimized for the target analytes.

Forensic drug testing follows a two-tiered approach: an initial screening test and a subsequent confirmatory test. researchgate.net

Screening Assays: These tests are designed to be rapid and to presumptively identify the presence of a drug or drug class. researchgate.net For novel psychoactive substances like 2C-iP, broad screening methods using LC-MS/MS or GC-MS are often employed. scispace.com These methods can be set up to detect a wide range of compounds simultaneously. rsc.org Immunoassays are another common screening tool, but specific antibodies for newly emerged compounds like 2C-iP may not be readily available. nih.gov

Confirmatory Assays: Any positive result from a screening test must be confirmed by a second, more specific method. researchgate.net The confirmatory method must be based on a different chemical principle than the screening test. Typically, if an immunoassay is used for screening, a chromatographic-mass spectrometric method like GC-MS or LC-MS/MS is used for confirmation. cdc.gov For 2C-iP, a UHPLC-HRAM-MS/MS method would provide a high level of confidence for confirmation, as it relies on accurate mass, retention time, and fragmentation patterns. mdpi.comthermofisher.com

Sample Preparation and Extraction Techniques for Complex Matrices

Before instrumental analysis, 2C-iP must be isolated and concentrated from the sample matrix (e.g., blood, urine, hair), which contains many other interfering substances. mdpi.comthermofisher.com

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of a compound in two immiscible liquids. phenomenex.com The pH of the aqueous sample is adjusted to ensure the analyte is in a neutral, non-ionized state, making it more soluble in an organic solvent. The sample is then mixed with an immiscible organic solvent, and the analyte partitions into the organic layer, which is then separated and evaporated to concentrate the analyte.

Solid Phase Extraction (SPE) is a more modern and widely used technique that offers better cleanup, higher recovery, and is more easily automated than LLE. mdpi.comnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. thermofisher.com Various types of SPE sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for tailored extraction methods for different compounds. mdpi.commdpi.com

Table 3: Comparison of LLE and SPE for Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids phenomenex.com | Partitioning between a solid sorbent and a liquid mdpi.com |

| Selectivity | Generally lower, dependent on solvent choice and pH mdpi.com | Higher, due to a wide variety of sorbent chemistries mdpi.com |

| Solvent Usage | High | Low mdpi.com |

| Automation | Difficult | Easily automated mdpi.com |

| Common Application | Broad applicability, simple setup | Routine analysis of complex samples like biological fluids nih.govresearchgate.net |

The "matrix effect" is a significant challenge in quantitative analysis, especially when using LC-MS/MS. mdpi.com It refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. arborassays.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. biolegend.com

Mitigation Strategies:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove as many interfering matrix components as possible. psu.edu

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components can reduce co-elution and thus minimize matrix effects. mdpi.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to compensate for the matrix effect, as both the standards and the samples will be affected similarly. arborassays.com

Use of Internal Standards: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). mdpi.com An SIL-IS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., deuterium, carbon-13). It behaves almost identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. Any signal suppression or enhancement will affect both the analyte and the internal standard equally, allowing for an accurate ratio-based quantification. mdpi.com

Method Validation Parameters in Research and Forensic Contexts

The validation of analytical methods is a fundamental requirement to ensure the reliability and accuracy of results. For a compound like 2C-iP hydrochloride, this process involves establishing several key performance characteristics as guided by international standards, such as those from the International Council for Harmonisation (ICH) and the Scientific Working Group for Forensic Toxicology (SWGTOX). mdpi.comnih.gov

Sensitivity, Selectivity, Linearity, and Accuracy

Sensitivity and Selectivity: Sensitivity refers to the method's ability to detect the analyte, while selectivity is its capacity to differentiate the analyte from other substances in the sample. mdpi.com In the analysis of 2C-series compounds, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. researchgate.net For instance, while GC-MS analysis of different 2C compounds can produce similar fragmentation patterns, specific ions and their relative intensities can be used for differentiation. researchgate.net LC-MS/MS offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components. mdpi.com

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. This is typically evaluated by analyzing a series of standards and assessing the coefficient of determination (r²). For forensic applications, a high degree of linearity (often r² > 0.99) is essential for accurate quantification. chula.ac.th Studies on related phenethylamines using LC-MS/MS have demonstrated excellent linearity over several orders of magnitude. frontiersin.org

Accuracy: Accuracy measures the closeness of the experimental value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. pharmabeginers.com For forensic toxicology, accuracy within ±20% is generally considered acceptable. unb.br

Table 1: General Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion | Source |

|---|---|---|

| Linearity (r²) | > 0.99 | chula.ac.th |

| Accuracy | 80–120% Recovery (Bias within ±20%) | unb.br |

| Precision (%RSD) | < 15-20% | pharmabeginers.comunb.br |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely measured. biopharminternational.comnih.gov These are critical for determining the presence of trace amounts of substances in forensic samples. The determination is often based on the signal-to-noise ratio (S/N), with an S/N of 3 typically defining the LOD and an S/N of 10 defining the LOQ. mdpi.comnih.gov

For potent synthetic compounds like 2C-iP, highly sensitive instrumentation is required. A study on the related compound 2C-B using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS/MS) established an LOD of 10 pg/mg in a hair matrix. mdpi.com While specific LOD/LOQ values for this compound are not widely published in peer-reviewed literature, methods developed for similar phenethylamines suggest that LOQs in the low nanogram per milliliter (ng/mL) range are achievable in biological fluids. mdpi.com

Stability Studies in Analytical Standards and Research Samples

Stability testing is crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. chromatographyonline.comeuropa.eu This involves evaluating the analyte's stability under various storage conditions (e.g., room temperature, refrigerated, frozen) and time intervals. chromatographyonline.com For this compound, a commercially available analytical reference standard is noted to be stable for at least five years when stored at -20°C. caymanchem.com

In research samples, such as postmortem tissues or seized materials, the stability of phenethylamines can be influenced by factors like pH, temperature, light exposure, and enzymatic degradation. nih.goveuropa.eu Studies on other phenethylamine derivatives have shown potential for degradation in biological matrices, which can lead to lower detected concentrations and underscores the importance of proper sample storage and timely analysis. mdpi.com

Application in Research and Forensic Sample Analysis (Excluding Human Clinical Samples for Diagnosis)

Validated analytical methods are applied to real-world samples in forensic casework and research to identify substances and determine their concentration.

Postmortem Toxicology Research (e.g., tissue and fluid analysis for research purposes)

In postmortem toxicology, the goal is to identify and quantify substances in various biological specimens to aid in death investigations. The analysis of 2C-iP in postmortem samples would follow established protocols for novel psychoactive substances. Due to the limited history of 2C-iP, specific case reports detailing its concentration in postmortem tissues are scarce. However, research on analogous compounds provides a framework for interpretation. For example, studies on other 2C-X compounds have reported postmortem blood concentrations ranging from trace amounts to significant levels, though interpretation is complicated by postmortem redistribution (PMR). mdpi.com PMR is a phenomenon where a drug's concentration can change after death as it moves from tissue reservoirs into the blood, potentially leading to varied concentrations between central (cardiac) and peripheral (femoral) blood. mdpi.com For some phenethylamines, this can be significant, while for others, instability in the blood may lead to lower-than-expected central blood levels. mdpi.com

Seized Drug Analysis for Chemical Profiling and Origin Determination

Forensic laboratories analyze materials seized by law enforcement to identify controlled substances. This compound may be encountered as a powder or in other forms. The analysis confirms the identity of the substance and can also involve chemical profiling to identify impurities, synthesis byproducts, or diluents. harvard.edu This information can be valuable for intelligence purposes, helping to link different seizures or identify a common manufacturing source. Techniques such as GC-MS, LC-MS, and nuclear magnetic resonance (NMR) spectroscopy are used for unequivocal identification and characterization of seized substances, differentiating them from structurally similar compounds. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2,5-dimethoxy-4-isopropylphenethylamine | 2C-iP |

| 4-bromo-2,5-dimethoxyphenethylamine | 2C-B |

| Gas Chromatography-Mass Spectrometry | GC-MS |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS |

| Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry | UHPLC-HRMS/MS |

Regulatory and Research Policy Implications

Analysis of Legal Classification and Scheduling of 2C-iP Hydrochloride in Different Jurisdictions

The legal status of this compound, a psychedelic phenethylamine (B48288) from the 2C family, varies across different jurisdictions, often falling under broad analogue or generic legislation designed to control new psychoactive substances. wikipedia.orgamericanaddictioncenters.org

In the United Kingdom , 2C-iP is classified as a Class A substance under the Misuse of Drugs Act 1971. wikipedia.orgwikipedia.org This classification imposes the most stringent level of control, making production, supply, and possession illegal. wikipedia.org

In Germany , 2C-iP is controlled under the New Psychoactive Substances Act (NpSG). wikipedia.orgunodc.org This legislation prohibits its acquisition, possession, and sale, but permits its use for approved industrial and scientific purposes. unodc.orgwikipedia.org The NpSG utilizes a generic approach, controlling entire groups of substances, including phenethylamines. unodc.org

Canada classifies 2C-iP as a Schedule III controlled substance as of October 31, 2016. wikipedia.org The Controlled Drugs and Substances Act (CDSA) governs these classifications, and substances in Schedule III include those with a potential for abuse, similar to other 2C-phenethylamines. criminalcodehelp.cawikipedia.org

In the United States , while 2C-iP is not explicitly listed by name, it is structurally analogous to other controlled substances like 2C-B and 2C-P. wikipedia.orgcaymanchem.com These related compounds are classified as Schedule I substances under the Controlled Substances Act. caymanchem.comwikipedia.orgrflawgroup.com It is likely that 2C-iP falls under the Federal Analogue Act, which treats substances substantially similar to a Schedule I or II drug as if they were also in Schedule I, especially if intended for human consumption. rflawgroup.com For instance, the Synthetic Drug Abuse Prevention Act of 2012 explicitly added several 2C compounds to Schedule I. zenlawfirm.com

In Australia , while 2C-iP is not specifically listed, related compounds like 2C-B are controlled. wikipedia.org The country's analogue laws would likely apply, making possession, sale, and manufacture of 2C-iP illegal. wikipedia.orgaustlii.edu.au

Internationally, 2C-iP is not currently scheduled under the United Nations Convention on Psychotropic Substances of 1971. nih.govincb.orgwikipedia.org However, the convention does include structurally similar substances like 2C-B (listed in Schedule II), indicating a global concern for this class of compounds. wikipedia.orgwikipedia.org The UN treaty framework aims to limit the use of such substances to medical and scientific purposes. incb.orgwikipedia.org

Interactive Data Table: Legal Status of this compound and Related Compounds

| Compound | Jurisdiction | Legal Status/Schedule | Legislation | Key Points |

|---|---|---|---|---|

| 2C-iP | Canada | Schedule III | Controlled Drugs and Substances Act | Controlled since October 31, 2016. wikipedia.org |

| 2C-iP | Germany | Controlled | New Psychoactive Substances Act (NpSG) | Use restricted to industrial and scientific purposes. wikipedia.orgunodc.org |

| 2C-iP | United Kingdom | Class A | Misuse of Drugs Act 1971 | Highest level of control. wikipedia.orgwikipedia.org |

| 2C-B | United States | Schedule I | Controlled Substances Act | Illegal to manufacture, buy, possess, or distribute. wikipedia.orgrflawgroup.comerowid.org |

| 2C-I | United States | Schedule I | Synthetic Drug Abuse Prevention Act of 2012 | Controlled since July 9, 2012. zenlawfirm.com |

| 2C-B | Australia | Controlled | Drugs Misuse and Trafficking Act / Analogue Act | Controlled, with analogue provisions likely applying. wikipedia.org |

| 2C-B | United Nations | Schedule II | Convention on Psychotropic Substances | Added in March 2001. wikipedia.orgincb.org |

Impact of Regulatory Status on Academic Research and International Collaboration

The stringent regulation of this compound and its analogues significantly impedes academic research and international scientific collaboration. The classification of these substances, often as Schedule I or Class A drugs, creates substantial administrative, financial, and logistical barriers for scientists. nih.gov

Conducting research with Schedule I substances requires extensive licensing and registration with governmental bodies like the U.S. Drug Enforcement Administration (DEA). erowid.org This process can be lengthy and complex, discouraging many researchers from studying these compounds. The controls placed on psychoactive drugs can make research into their mechanisms of action and potential therapeutic uses extremely difficult, and in some cases, nearly impossible. nih.gov

These regulatory hurdles also affect international collaboration. The transfer of controlled substances between countries for research purposes is tightly regulated, requiring import and export permits from multiple government agencies. wikipedia.orgdarylroyer.ca This complicates joint research projects and the sharing of materials and data among scientists in different legal jurisdictions.

Despite these challenges, there is recognized legitimate use for some phenethylamines in research. For example, Health Canada has noted that some related compounds (NBOMes) are used as tracers in positron emission tomography (PET) imaging and as tools to study nerve cells. incb.org However, the overarching restrictive legal framework limits the exploration of the full pharmacological profile and potential therapeutic applications of compounds like this compound.

Challenges in Emerging Psychoactive Substance Research due to Evolving Legal Frameworks

The study of emerging psychoactive substances like this compound is fraught with challenges, largely stemming from the dynamic and often reactive nature of legal frameworks worldwide.

A primary challenge is the rapid pace at which new substances are synthesized and appear on the market. researchgate.netmdpi.com Clandestine labs can modify the chemical structures of existing compounds to create new, uncontrolled analogues, effectively staying one step ahead of the law. americanaddictioncenters.orgresearchgate.net This constant evolution means that by the time a specific substance is identified, studied, and placed under control, numerous new derivatives may have already replaced it. mdpi.comclinicallab.com

This rapid turnover creates a persistent lack of scientific data. There is often limited evidence regarding the pharmacology, and toxicology of a new substance when it first appears. nih.govresearchgate.net The time lag between a substance's emergence and the completion of comprehensive scientific research makes it difficult for lawmakers to create evidence-based regulations. clinicallab.com

Furthermore, the legal responses themselves can be a hurdle. Generic or analogue-based legislation, while intended to be proactive, can sometimes be overly broad, potentially criminalizing compounds with little or no psychoactive effect that may have legitimate industrial or research applications. brjac.com.br The lack of harmonized international laws further complicates the global monitoring and research landscape, as a substance may be legal in one country while being highly restricted in another. mdpi.com This legal ambiguity creates a difficult environment for researchers to navigate, hindering timely and effective scientific investigation into the properties of emerging psychoactive substances. americanaddictioncenters.orgnih.gov

Role of Analytical Reference Standards in Research and Forensic Science

Analytical reference standards of this compound are indispensable tools for both scientific research and forensic science. enfsi.eu These standards are highly purified and precisely characterized chemical substances that serve as a benchmark for analytical testing. xrfscientific.comlabmanager.com

In forensic laboratories, reference standards are crucial for the unambiguous identification of controlled substances in seized materials or biological samples. brjac.com.br Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on comparison with a known standard to confirm the presence of a specific compound. clinicallab.combrjac.com.br The availability of certified reference materials (CRMs) for 2C-iP ensures that forensic analyses are accurate, reliable, and legally defensible. clpmag.comnist.gov These CRMs are produced under stringent quality controls, often with ISO accreditation, to guarantee their purity and concentration, which is essential for the calibration of analytical instruments and the validation of testing methods. xrfscientific.comlabmanager.com

In academic and pharmaceutical research, reference standards are equally vital. They are used to investigate the pharmacological and toxicological properties of the compound, to study its metabolism, and to develop new analytical methods. enfsi.eu Researchers require pure, well-characterized material to ensure that their experimental results are valid and reproducible. The use of a common reference standard also allows for the comparison of data across different laboratories and studies, facilitating scientific progress.

Commercially available analytical reference standards of this compound are typically sold as solutions or pure powders and are intended strictly for research and forensic applications. caymanchem.com Their availability, often as "exempt preparations" in some jurisdictions, allows legitimate scientific and law enforcement entities to acquire and use them for their designated purposes without navigating the most restrictive licensing requirements for the bulk substance. caymanchem.com

Future Directions in 2c Ip Hydrochloride Research

Advanced Spectroscopic and Spectrometric Characterization

While basic analytical data for 2C-iP hydrochloride exists, a comprehensive characterization using advanced analytical techniques is a critical future step. glpbio.com Modern methods can provide an unprecedented level of detail about the molecule's structure, purity, and solid-state properties.

Advanced analytical techniques are crucial for unambiguous identification and detailed structural elucidation, which is particularly important for novel psychoactive substances (NPS) that may exist in various salt forms or as racemic mixtures. nih.gov Techniques like high-resolution mass spectrometry (e.g., UHPLC-QTOF-MS) are essential for confirming the elemental composition and identifying unknown metabolites in complex biological matrices. ous-research.no Furthermore, advanced vibrational spectroscopy (FT-IR, Raman) and solid-state nuclear magnetic resonance (SSNMR) can provide detailed information on the crystalline structure and polymorphic forms of this compound. americanpharmaceuticalreview.com This is vital as different polymorphic forms can exhibit different physical properties. X-ray crystallography would be the definitive method to determine the three-dimensional structure, including its salted form and enantiomeric nature. nih.gov

A comprehensive analytical profile using these techniques would establish a robust reference for all future research, forensic analysis, and regulatory efforts. bruker.com

Table 1: Potential Advanced Analytical Techniques for this compound Characterization

| Technique | Information Provided | Research Application |

| UHPLC-QTOF-MS | High-resolution mass data, accurate mass measurement, fragmentation patterns. | Unambiguous identification in seizures, metabolite identification in biological samples. ous-research.no |

| Solid-State NMR (SSNMR) | Information on molecular structure, conformation, and intermolecular interactions in the solid state. | Characterization of crystalline and amorphous forms, detection of polymorphism. americanpharmaceuticalreview.com |

| X-Ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, and angles. | Definitive structural confirmation, determination of absolute stereochemistry and salt form. nih.gov |

| Advanced Vibrational Spectroscopy (Raman/FT-IR) | Information on molecular vibrations and functional groups. | Polymorph screening, differentiation between closely related analogues, non-destructive analysis. americanpharmaceuticalreview.comnitrkl.ac.in |

Computational Chemistry for Predictive Pharmacology and Metabolism

Computational modeling offers a powerful, resource-efficient avenue for predicting the pharmacological and metabolic profile of this compound before undertaking extensive in vitro and in vivo studies. nih.gov These in silico approaches can guide experimental design and prioritize research efforts.

Predictive models can be developed to understand how 2C-iP interacts with its primary biological targets, the serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C). wikipedia.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be used to predict the receptor binding affinity and functional efficacy of 2C-iP based on data from related phenethylamines. mdpi.comacs.org Molecular docking simulations can visualize the binding pose of 2C-iP within the receptor's active site, identifying key interactions that determine its agonist properties. mdpi.com

Furthermore, machine learning and deep learning algorithms are increasingly used to predict drug metabolism. frontiersin.orgfrontiersin.org By training models on large datasets of known metabolic transformations, it is possible to predict the likely metabolites of 2C-iP, identifying which parts of the molecule are most susceptible to modification by metabolic enzymes like cytochrome P450s. nih.govfrontiersin.org This can help in designing targeted analytical methods for metabolite detection in toxicological screenings.

Development of Novel In Vitro and Ex Vivo Models for Mechanistic Studies

To move beyond simple binding assays and understand the functional consequences of this compound activity in a more physiologically relevant context, the development of advanced cellular models is paramount. Traditional 2D cell cultures often fail to replicate the complex cellular interactions and architecture of human tissues. biotechniques.com

The future of mechanistic studies lies in three-dimensional (3D) cell cultures, such as spheroids and organoids. upmbiomedicals.comnih.gov For a psychoactive substance like 2C-iP, developing brain organoids or "mini-brains" derived from human stem cells would be particularly valuable. biotechniques.comufs.ac.za These models can provide insights into how the compound affects neuronal development, signaling pathways, and network activity in a system that more closely mimics the human brain. labmanager.com Similarly, cardiac organoids could be used to investigate potential cardiotoxic effects, a known concern for some serotonergic compounds. ufs.ac.za Organs-on-chips, which are microfluidic devices containing living cells in a continuously perfused system, represent another frontier for assessing the compound's effects on different organ systems and their interactions. upmbiomedicals.comlabmanager.com These advanced models can improve the accuracy of preclinical data and help bridge the gap between in vitro findings and human effects. nih.gov

Table 2: Advanced Cellular Models for this compound Research

| Model Type | Description | Potential Application for 2C-iP Research |

| Brain Organoids | Self-assembling 3D cultures of neural cells derived from pluripotent stem cells. | Studying effects on neuronal firing, synaptic plasticity, and network function. ufs.ac.za |

| Cardiac Organoids | 3D cell cultures that mimic the structure and function of the heart. | Assessing potential for cardiotoxicity and effects on cardiac cell function. ufs.ac.za |

| Liver Spheroids/Organoids | 3D cultures of hepatocytes that replicate liver microarchitecture. | Investigating metabolism and potential hepatotoxicity in a human-relevant system. labmanager.com |

| Organs-on-Chips | Microfluidic devices integrating different cell types to model organ-level physiology. | Studying multi-organ effects and pharmacokinetic profiles. upmbiomedicals.com |

Exploration of Analogues with Modified Pharmacological Profiles

Systematic exploration of structural analogues of 2C-iP can provide profound insights into its structure-activity relationships (SAR). By synthesizing and evaluating related compounds, researchers can identify which molecular features are responsible for its specific pharmacological profile and potentially design new molecules with different properties. mdpi.com

Modifications could be made to several parts of the 2C-iP molecule. For instance, altering the size and nature of the alkyl group at the 4-position (currently isopropyl) could significantly impact potency and receptor selectivity, as seen with other 2C-x compounds. acs.org N-benzyl substitution, a modification known to dramatically increase potency in other phenethylamines, could also be explored. mdpi.comnih.gov Other potential modifications include altering the methoxy (B1213986) groups on the phenyl ring or introducing different substituents to probe the binding pocket of the target receptors. nih.gov

Standardization of Research Methodologies and Data Sharing Initiatives

The rapid emergence of novel psychoactive substances (NPS) like 2C-iP presents a significant challenge to forensic and research laboratories. ojp.gov A lack of standardized analytical methods and reference data can hinder identification and lead to inconsistent reporting. cfsre.org

Future progress requires a concerted effort toward the standardization of research methodologies. This includes developing and validating robust, fit-for-purpose analytical techniques for the detection and quantification of 2C-iP in various matrices. researchgate.netojp.gov Establishing a standardized nomenclature for NPS is also crucial to avoid confusion and ensure clear communication between different agencies and research groups. cfsre.org

Crucially, the establishment of open-access data sharing initiatives is essential. Platforms like the NPS Data Hub, a collaboration involving NIST and other international bodies, allow forensic chemists to share spectral data and chemical structures of newly identified compounds in near real-time. nist.govnist.gov Including comprehensive analytical data for this compound and its potential metabolites in such databases would significantly shorten the time lag between its detection and the dissemination of information necessary for its identification by laboratories worldwide. nist.govfrontiersin.org This collaborative approach is vital for building a cumulative and reliable body of knowledge on new and emerging psychoactive compounds.

Q & A

Q. How can contradictory results in receptor binding affinity studies for this compound be resolved?

- Methodological Answer : Replicate assays (n ≥ 3) using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A receptors). Control for batch-to-batch variability by standardizing buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C ± 1). Use ANOVA to statistically assess outliers and validate with orthogonal methods like electrophysiology .

Q. What experimental designs are optimal for assessing metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Conduct time-course incubations (0–60 min) with pooled human/rat liver microsomes. Quench reactions with acetonitrile (1:2 v/v) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵢₙₛᵢ𝒸₎) using the substrate depletion method. Normalize protein content (1 mg/mL) and validate with positive controls (e.g., verapamil) .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer : Standardize cell culture conditions (e.g., RPMI-1640 medium, 10% FBS) and exposure durations (24–72 hr). Perform MTT assays with triplicate wells and include vehicle controls (e.g., 0.1% DMSO). Use Hill slope models to compare EC₅₀ values and assess lineage-specific toxicity (e.g., HEK293 vs. HepG2) .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Report 95% confidence intervals for EC₅₀ values and use Bonferroni correction for multiple comparisons. Share raw datasets in public repositories (e.g., Zenodo) to enhance reproducibility .

Q. How can researchers validate computational predictions of this compound’s pharmacokinetic properties?

- Methodological Answer : Compare in silico ADMET predictions (e.g., SwissADME) with in vivo PK studies in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8 hr post-dose and quantify via LC-MS. Calculate AUC₀–∞ and half-life (t½) using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.